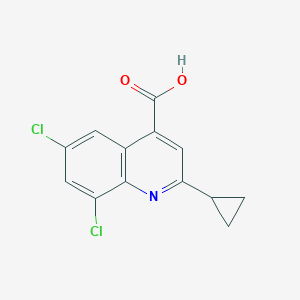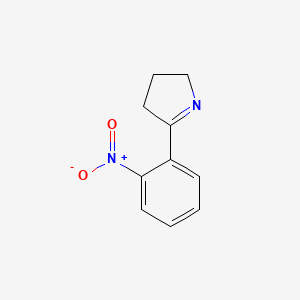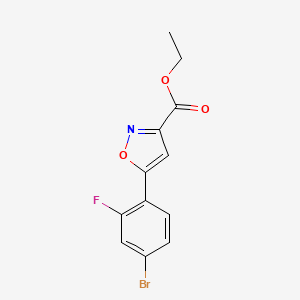
Ethyl 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-2-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization under acidic conditions to yield the isoxazole ring. The final step involves esterification with ethyl chloroformate to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the isoxazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while reduction and oxidation reactions can lead to different functionalized compounds.
Scientific Research Applications
Ethyl 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with various biological activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate
- Ethyl 5-(4-Methyl-2-fluorophenyl)isoxazole-3-carboxylate
- Ethyl 5-(4-Nitro-2-fluorophenyl)isoxazole-3-carboxylate
Uniqueness
Ethyl 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these substituents can lead to unique interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H9BrFNO3 |
|---|---|
Molecular Weight |
314.11 g/mol |
IUPAC Name |
ethyl 5-(4-bromo-2-fluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H9BrFNO3/c1-2-17-12(16)10-6-11(18-15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 |
InChI Key |
MWXSFQRATKCAKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B13716021.png)
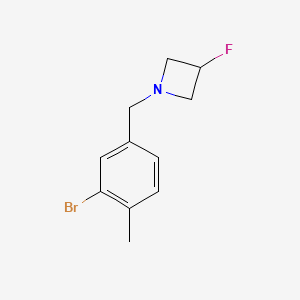
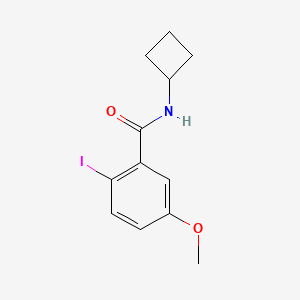

![4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13716053.png)
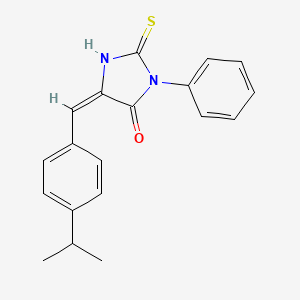
![1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride; 1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride; Kyurinett-d8; Vastarel-d8 F; Yoshimilon-d8](/img/structure/B13716059.png)
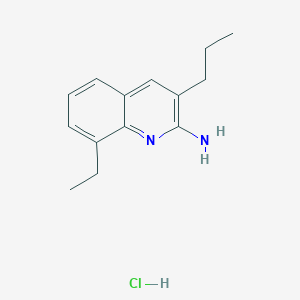

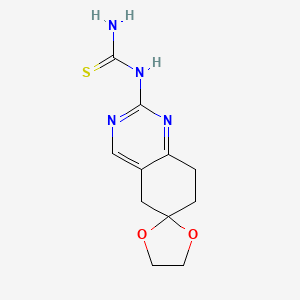

![5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]-5-oxopentanoic Acid](/img/structure/B13716081.png)
